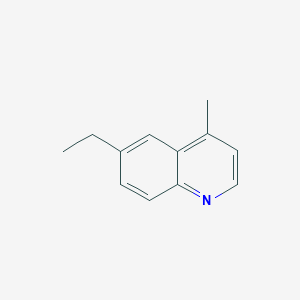

6-Ethyl-4-methylquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13N |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

6-ethyl-4-methylquinoline |

InChI |

InChI=1S/C12H13N/c1-3-10-4-5-12-11(8-10)9(2)6-7-13-12/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

DIVKXYHVKILBDF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=CN=C2C=C1)C |

Herkunft des Produkts |

United States |

The Enduring Significance of the Quinoline Scaffold in Chemical Sciences

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. a2bchem.combldpharm.comlookchem.com First isolated from coal tar in 1834, its versatile structure has been a fertile ground for the development of a vast array of functional molecules. google.comchemchart.com The inherent chemical properties of the quinoline nucleus, including its ability to participate in various chemical reactions and its potential to interact with biological systems, have cemented its status as a "privileged scaffold." a2bchem.com This term reflects its recurring presence in a multitude of biologically active compounds. bldpharm.comaccelachem.com

The significance of the quinoline core lies in its tunable nature. The scaffold can be readily modified at various positions, allowing chemists to fine-tune its electronic, steric, and physicochemical properties. This adaptability has led to the discovery of numerous quinoline-based compounds with a wide spectrum of pharmacological activities. lookchem.comcookechem.com

Charting the Course: Research Trajectories for Substituted Quinoline Derivatives

The exploration of substituted quinoline (B57606) derivatives continues to be a vibrant and rapidly evolving field of research. Scientists are persistently investigating novel synthetic methodologies to access diverse quinoline structures, including greener and more efficient reaction pathways. cymitquimica.com The functionalization of the quinoline ring system is a key strategy to modulate the biological and material properties of the resulting compounds. chemsrc.com

Current research trajectories for substituted quinolines are multifaceted. In medicinal chemistry, there is a strong focus on developing new therapeutic agents. For instance, various quinoline derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. google.com The substitution pattern on the quinoline core is critical in determining the specific biological activity and potency of these compounds.

Beyond medicine, substituted quinolines are also being explored for their applications in materials science. Their unique photophysical properties, such as fluorescence, make them candidates for use in organic light-emitting diodes (OLEDs), sensors, and imaging agents. chemchart.com

A Focused Inquiry: the Scope and Research Focus on 6 Ethyl 4 Methylquinoline

Classical and Modern Cyclization Reactions for Quinoline Core Construction

The construction of the fundamental quinoline ring system can be achieved through several named reactions, each offering a unique pathway to this bicyclic heterocycle.

Skraup and Doebner-Miller Approaches

The Skraup synthesis is a venerable method for producing quinolines, which involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a 1,4-addition of the aniline (B41778). google.com The resulting β-anilinopropionaldehyde then cyclizes and is oxidized to form the quinoline ring. google.com While effective for unsubstituted quinolines, modifications are necessary to introduce substituents into the hetero-ring. organicreactions.org

A significant modification is the Doebner-von Miller reaction, which offers greater versatility in synthesizing substituted quinolines. ufrgs.brwikipedia.org This approach replaces glycerol with α,β-unsaturated aldehydes or ketones, allowing for the introduction of substituents at various positions on the quinoline core. ufrgs.brwikipedia.orgscribd.comnih.gov For the synthesis of 4-methylquinolines, methyl vinyl ketone is a common reactant. ufrgs.brgoogle.com The reaction is typically catalyzed by Brønsted or Lewis acids. ufrgs.brwikipedia.org A patented process describes the synthesis of 8-ethyl-4-methylquinoline (B8793606) from 2-ethylaniline (B167055) and methyl vinyl ketone in acetic acid, using a dual catalyst system of ferric chloride and zinc chloride, achieving a yield of 65%. google.comgoogle.com

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction | Reactants | Key Features | Typical Products |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions; often violent reaction. uop.edu.pk | Unsubstituted or benzene-ring-substituted quinolines. organicreactions.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst | More versatile than Skraup; allows for pyridine-ring substitution. ufrgs.brwikipedia.org | 2- and/or 4-substituted quinolines. nih.gov |

Friedländer Synthesis and Its Variants

The Friedländer synthesis is another fundamental method for quinoline construction, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. youtube.comorganic-chemistry.orgpharmaguideline.com This reaction can be catalyzed by acids or bases and is particularly useful for preparing polysubstituted quinolines. youtube.comresearchgate.net

Modern variations of the Friedländer synthesis have focused on improving efficiency and expanding its scope. For instance, microwave-assisted syntheses using organocatalysts like 3-(N-morpholino)propanesulfonic acid (MOPS) on acidic alumina (B75360) have been developed for rapid and high-yield production of substituted quinolines. benthamdirect.com Another one-pot modification involves the lithiation of N-pivaloylanilines, followed by formylation and condensation with an active methylene (B1212753) compound, leading to a variety of quinoline derivatives. thieme-connect.com

One-Pot Synthetic Strategies

The development of one-pot syntheses for quinolines is a significant area of research, aiming to improve atom economy and reduce procedural complexity. organic-chemistry.org One such strategy involves a palladium-catalyzed Heck reaction followed by cyclization to produce 2,3-disubstituted quinolines from accessible starting materials. organic-chemistry.org Another approach utilizes a cascade reaction starting from acetophenones and anthranils, where DMSO serves as both the solvent and a one-carbon source. organic-chemistry.org

Transition-metal-free methods have also emerged, such as the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which tolerates a broad range of functional groups. frontiersin.org Additionally, a one-pot synthesis for ethyl carboxylate and acetyl selenolo[2,3-b]quinoline derivatives has been reported, showcasing the versatility of sequential reaction designs. tandfonline.com

Regioselective Functionalization and Substituent Introduction

Beyond the initial construction of the quinoline core, the regioselective introduction of substituents is crucial for tailoring the properties of the final molecule.

Alkylation and Halogenation Strategies

Direct C-H alkylation of the quinoline ring has been achieved using various catalytic systems. Rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with acrylates and maleimides has been reported to proceed with high selectivity and good yields. exlibrisgroup.com Similarly, Rh(III)-catalysis can achieve regioselective C(7)-H alkylation of 8-aminoquinolines. nih.gov The use of quinoline N-oxides is a common strategy in many palladium- and rhodium-catalyzed C2-alkylation reactions. mdpi.com Boronic acid has also been shown to catalyze the alkylation of quinoline at the C6-position in a one-pot operation. rsc.org

Regioselective halogenation of the quinoline core is another important transformation. Direct halogenation of quinolines typically occurs on the benzene (B151609) ring. acgpubs.org For instance, the bromination of 8-methoxyquinoline (B1362559) with bromine in dichloromethane (B109758) results in regioselective bromination at the C-5 position. acgpubs.org Metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.orgnih.gov Copper(I)-mediated direct regioselective halogenation of 8-amidoquinolines at the C5 position has also been demonstrated. rsc.org

Table 2: Selected Regioselective Functionalization Methods for Quinolines

| Functionalization | Position | Catalyst/Reagent | Substrate |

| Alkylation | C8 | Rh(III) | Quinoline N-oxides |

| Alkylation | C7 | Rh(III) | 8-Aminoquinolines |

| Alkylation | C6 | Boronic acid | Quinoline |

| Halogenation | C5 | Trihaloisocyanuric acid (metal-free) | 8-Substituted quinolines |

| Halogenation | C5 | Cu(I) | 8-Amidoquinolines |

Organometallic Coupling Reactions (e.g., Grignard, Heck)

Organometallic coupling reactions are powerful tools for introducing carbon-based substituents onto the quinoline scaffold. The Grignard reaction, a classic in organometallic chemistry, involves the addition of an organomagnesium halide to a carbonyl group. wikipedia.orgorganic-chemistry.orgpressbooks.pub In the context of quinoline synthesis, Grignard reagents can be reacted with halo-quinolines, often in the presence of a transition metal catalyst, to form alkylated or arylated products. researchgate.net Reactions between Grignard reagents and quinoline N-oxides have also been explored. researchgate.net

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for quinoline synthesis. nih.gov This can be achieved through an intramolecular Mizoroki–Heck reaction of N-alkenyl-substituted 2-haloanilines. nih.gov A sequence involving a Heck reaction followed by photochemical alkene isomerization has been developed to prepare functionalized quinolines under mild conditions. researchgate.net Furthermore, one-pot sequential reactions combining aldol (B89426) condensation, Michael addition, and Heck arylation have been devised to create highly functionalized quinolines. semanticscholar.org

Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution (SNAr) on the quinoline scaffold is a fundamental strategy for introducing a variety of functional groups. These reactions characteristically occur on the electron-deficient pyridine (B92270) ring, with positions C2 and C4 being the most susceptible to nucleophilic attack. researchgate.netquimicaorganica.org This reactivity is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. quimicaorganica.org

For the synthesis of derivatives of this compound, SNAr is typically employed not to construct the core scaffold itself, but rather to modify a pre-existing, suitably activated quinoline ring. A common approach involves the displacement of a good leaving group, such as a halogen (e.g., chloro or bromo), from the C4 position. The presence of the electron-withdrawing nitrogen atom facilitates this displacement, which can proceed under relatively mild conditions with a range of nucleophiles. quimicaorganica.org

While direct synthesis of this compound via SNAr is not a primary route, the functionalization of a precursor like 4-chloro-6-ethyl-2-methylquinoline (B50504) would be a viable path for creating analogues. The substitution of the chloro group allows for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles, significantly diversifying the molecular structure.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-methoxy |

| Phenoxide | Sodium phenoxide (NaOPh) | 4-phenoxy |

| Amine | Ammonia (NH₃), Benzylamine | 4-amino, 4-benzylamino |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(phenylthio) |

| Hydrazine | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 4-hydrazinyl |

Catalytic Synthesis Pathways

Modern synthetic chemistry heavily relies on catalytic methods to construct complex heterocyclic frameworks like quinolines efficiently and with high selectivity. These pathways offer significant advantages over classical methods, including milder reaction conditions, improved yields, and greater functional group tolerance.

Metal-Catalyzed Annulation Reactions

Metal-catalyzed annulation, or ring-forming, reactions are powerful tools for the one-pot construction of the quinoline core. These reactions often involve the coupling of anilines with various partners, such as alkynes, aldehydes, or ketones, to build the pyridine portion of the quinoline system. numberanalytics.comchemrevlett.com

One of the most relevant methods for synthesizing 4-methyl-substituted quinolines is the Doebner-von Miller reaction, which traditionally uses a Brønsted or Lewis acid. Modern variations employ metal catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) to facilitate the reaction between an aniline and an α,β-unsaturated carbonyl compound. google.com For the specific synthesis of this compound, this would involve the reaction of 4-ethylaniline (B1216643) with methyl vinyl ketone. google.com

More advanced strategies include transition-metal-catalyzed C-H activation and cross-coupling reactions. numberanalytics.commdpi.com Palladium and copper catalysts are widely used to orchestrate the cyclization of anilines with alkynes, often in multicomponent reactions that demonstrate high atom economy. numberanalytics.comchemrevlett.com For instance, a three-component reaction of an aniline, an aldehyde, and a terminal alkyne can yield 2,4-disubstituted quinolines in a single step. chemrevlett.com Rhodium and Ruthenium catalysts have also been employed in cyclization strategies that proceed via ortho-C–H bond activation of an aniline derivative. mdpi.com

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

| FeCl₃ / Zn(OTf)₂ | Doebner-von Miller / A3-Coupling | Anilines, α,β-Unsaturated Ketones / Aldehydes, Alkynes | chemrevlett.comgoogle.com |

| Pd(OAc)₂ | Annulation / Cross-Coupling | o-Iodoanilines, Propargyl alcohols | organic-chemistry.org |

| Cu(I) / Cu(II) | C-H Activation / A3-Coupling | Anilines, Ketones, Alkynes | numberanalytics.comchemrevlett.commdpi.com |

| Rh(III) / Ru(II) | C-H Activation / Annulation | Anilines, Alkynyl esters, Enaminones | mdpi.com |

| Co(III) | C-H Activation / One-Pot Synthesis | Anilines, Ketones, Formaldehyde | rsc.org |

Organic and Hybrid Catalytic Systems

In line with the principles of green chemistry, there is a growing emphasis on replacing metal catalysts with organic or hybrid catalytic systems. rsc.org These catalysts are often less toxic, less expensive, and less sensitive to air and moisture.

Brønsted acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA) are effective catalysts for classical quinoline syntheses like the Friedländer and Combes reactions. mdpi.comrsc.org They function by activating carbonyl groups toward nucleophilic attack and facilitating the final dehydrative cyclization. Iodine has also emerged as a versatile and mild catalyst for various quinoline syntheses, promoting cyclization through mechanisms that can involve the formation of iminyl radicals. rsc.orgbohrium.com

Organocatalysts, which are small organic molecules, can facilitate complex transformations with high selectivity. rsc.org Furthermore, hybrid catalytic systems that combine the benefits of different catalyst types are being developed. For example, Nafion NR50, a solid polymeric acid, has been used as a reusable catalyst for the Friedländer synthesis under microwave irradiation, offering an environmentally benign approach to quinoline production. mdpi.com

| Catalyst Type | Catalyst Example | Synthetic Application | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Three-component synthesis from anilines, ketones, and DMSO | rsc.orgtandfonline.com |

| Halogen | Iodine (I₂) | Friedländer synthesis, Reductive cyclization | rsc.orgbohrium.com |

| Superacid | Trifluoromethanesulfonic acid (TFA) | Condensation of aromatic amines with α,β-unsaturated carbonyls | mdpi.com |

| Solid Acid Polymer | Nafion NR50 | Microwave-assisted Friedländer synthesis | mdpi.com |

| Organophotocatalyst | Anthraquinone | Visible-light-mediated oxidative cyclization | organic-chemistry.org |

Oxidative Dehydrogenation Methods

An alternative and atom-economical route to quinolines is the oxidative dehydrogenation (or aromatization) of 1,2,3,4-tetrahydroquinoline (B108954) precursors. rsc.orgbeilstein-journals.org This strategy is particularly useful as tetrahydroquinolines are often readily accessible. The reaction involves the removal of two molecules of hydrogen to form the aromatic quinoline ring, typically using a catalyst and an oxidant.

A wide range of catalytic systems can achieve this transformation. Heterogeneous catalysts like palladium on carbon (Pd/C) are classic choices, often used with a hydrogen acceptor. beilstein-journals.org Homogeneous catalysts based on cobalt, ruthenium, and iridium are also highly effective, frequently using molecular oxygen from the air as the terminal oxidant, which makes the process highly sustainable. organic-chemistry.orgacs.org

Metal-free oxidative dehydrogenation offers a valuable alternative. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are powerful stoichiometric oxidants. beilstein-journals.org More recently, catalytic systems using o-quinones, inspired by biological amine oxidases, have been developed to perform these reactions under ambient conditions. acs.org Biocatalysis presents a particularly green approach, where enzymes like monoamine oxidase (MAO) have been engineered to catalyze the dehydrogenation of tetrahydroquinolines to quinolines using only molecular oxygen. rsc.org

| Catalyst/Reagent | Oxidant | Key Features | Reference |

| Pd/C | Various acceptors / O₂ | Heterogeneous, reusable catalyst | beilstein-journals.org |

| Cobalt Oxide (Co₃O₄) | Air (O₂) | Heterogeneous, mild conditions | organic-chemistry.org |

| Ru(phd)₃₂ | Air (O₂) | Homogeneous, visible-light mediated | acs.org |

| o-Quinone / Co(salophen) | Air (O₂) | Biomimetic, operates at room temperature | acs.org |

| Monoamine Oxidase (PpMAO) | Air (O₂) | Biocatalytic, environmentally benign | rsc.org |

| DDQ | - (Stoichiometric) | Metal-free, powerful oxidant | beilstein-journals.org |

Derivatization Strategies for this compound Scaffolds

The derivatization of the this compound core is crucial for exploring its chemical space and for the rational design of molecules with specific properties. researchgate.netmdpi.com Post-synthetic modifications allow for the fine-tuning of steric, electronic, and physicochemical characteristics by introducing diverse functional groups at various positions on the scaffold.

Post-Synthetic Modifications and Functional Group Interconversions

Once the this compound skeleton is synthesized, its functional groups and aromatic rings serve as handles for a wide array of chemical transformations.

Modification of the Alkyl Substituents: The benzylic positions of the ethyl group at C6 and the methyl group at C4 are susceptible to radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be displaced by various nucleophiles to install new functionalities.

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution, which predominantly occurs on the more activated benzene ring at positions C5 and C7. uop.edu.pk Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation can introduce electron-withdrawing or other functional groups, significantly altering the electronic properties of the molecule.

N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide using peroxy acids. This transformation alters the reactivity of the entire ring system. It deactivates the ring towards electrophilic attack but activates the C2 and C4 positions for nucleophilic substitution, providing an alternative pathway for functionalization at these sites. researchgate.netresearchgate.net

Skeletal Editing: Advanced synthetic methods are emerging that allow for the direct architectural transformation of the quinoline skeleton itself. bioengineer.org These skeletal editing techniques can convert the quinoline ring into other important heterocyclic systems, such as isoquinolinones or benzazepines, opening up novel avenues for structural diversity. bioengineer.org

| Modification Site | Reaction Type | Reagent(s) | Resulting Functional Group/Structure |

| C6-Ethyl / C4-Methyl | Radical Halogenation | N-Bromosuccinimide (NBS) | Benzylic Bromide |

| C5 / C7 Positions | Electrophilic Nitration | HNO₃ / H₂SO₄ | Nitro Group (-NO₂) |

| Quinoline Nitrogen | N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | N-Oxide |

| C4-Position | Nucleophilic Substitution (on 4-halo precursor) | Amines, Alkoxides | 4-Amino, 4-Alkoxy derivatives |

| Entire Scaffold | Skeletal Rearrangement | Various (e.g., oxidative cyclization) | Isoquinolinones, Benzazepines |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. rsc.orgresearchgate.nettcichemicals.com This approach is particularly valuable for synthesizing substituted quinoline scaffolds, as it offers a convergent pathway to generate structural diversity with operational simplicity and minimal by-product formation. rsc.orgresearchgate.net The core advantage of MCRs lies in their ability to form multiple chemical bonds in a sequential cascade, avoiding the need to isolate intermediates, which saves time, resources, and reduces waste. organic-chemistry.org

Several classical and modern MCRs are employed for the synthesis of quinoline derivatives. These include named reactions like the Combes, Doebner-von Miller, and Povarov reactions, which have been adapted and optimized with various catalysts to improve yields and broaden their substrate scope. rsc.orgnih.gov

Combes Synthesis

The Combes synthesis is a classic MCR that involves the condensation of an aniline with a β-diketone under acidic conditions to yield a substituted quinoline. wikipedia.orgchemrj.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org

For the specific synthesis of this compound, this methodology would utilize 4-ethylaniline and an asymmetrical β-diketone. However, the most common approach for a 2,4-disubstituted quinoline involves a symmetrical diketone. For instance, the reaction between an aniline and acetylacetone (B45752) (pentane-2,4-dione) is a direct route to 2,4-dimethylquinoline (B72138) derivatives. Adapting this for the target compound, 4-ethylaniline would react with acetylacetone, catalyzed by a strong acid like concentrated sulfuric acid (H₂SO₄) or a mixture of polyphosphoric acid (PPA) and an alcohol, to produce 6-ethyl-2,4-dimethylquinoline. wikipedia.org To obtain this compound specifically, a different β-dicarbonyl compound would be required.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another powerful MCR for quinoline synthesis, which is a variation of the Skraup synthesis. nih.gov It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent. nih.goviipseries.org The reaction mechanism is complex but is thought to involve the initial formation of a β-aminocarbonyl compound via Michael addition, which then cyclizes and dehydrates. youtube.com A final oxidation step yields the quinoline ring system.

To synthesize this compound using this method, 4-ethylaniline would be reacted with an appropriate α,β-unsaturated ketone. Specifically, the reaction with 3-penten-2-one (B1195949) (ethylideneacetone) under acidic conditions (e.g., HCl) would be a direct pathway to the desired this compound structure.

Modern Catalytic Multi-Component Reactions

Recent advancements have focused on developing novel catalytic systems to enhance the efficiency, selectivity, and environmental compatibility of MCRs for quinoline synthesis. These methods often employ metal catalysts, organocatalysts, or unconventional conditions to facilitate the reactions.

For example, a zinc-based metal-organic framework (MOF) has been utilized as a reusable catalyst for a three-component coupling reaction between an aromatic amine, an aldehyde, and an alkyne to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org Similarly, iodine has been demonstrated as an effective and green alternative to transition metals for catalyzing quinoline synthesis, often in reactions resembling the Friedländer synthesis. rsc.org Other approaches have utilized p-toluenesulfonic acid (p-TSA) and microwave irradiation to accelerate Povarov-type MCRs for generating diverse quinoline derivatives. rsc.orgasianpubs.org

Table 1: Examples of Multi-Component Reactions for Substituted Quinoline Synthesis

| MCR Type / Catalyst | Reactants | Conditions | Product | Yield (%) | Ref. |

| Povarov-type (CSA-catalyzed) | Anilines, Alkynes, Paraformaldehyde | Camphor Sulphonic Acid (CSA), Microwave | 4-Aryl Quinolines | Not specified | rsc.org |

| Zinc-MOF Catalyzed | Aromatic Amines, Aldehydes, Alkynes | Neat, 110 °C | 2,4-Disubstituted Quinolines | Excellent | rsc.org |

| Copper-Catalyzed Domino Reaction | 2-Bromobenzaldehydes, Aryl Methyl Ketones, Sodium Azide | CuBr₂, Mild Conditions | 1H- rsc.orgresearchgate.netrsc.orgTriazolo[4,5-c]quinolines | 65-81% | acs.org |

| p-TSA Catalyzed | Pyrazole Aldehyde, Lawsone, β-Ketoesters, Ammonium Acetate (B1210297) | p-TSA, Ethanol | Tetrahydrobenzo[g]quinoline-3-carboxylates | Not specified | asianpubs.org |

| Zirconocene–Brønsted Acid Catalyzed | Anilines, Aldehydes, Ketones | Zirconocene Dichloride, Trimellitic Acid, CuO | Substituted Quinolines | 90-96% | researchgate.net |

Investigation of Substitution Reactions

Substitution reactions on the this compound scaffold can be categorized into nucleophilic and electrophilic pathways, each favoring different positions on the heterocyclic ring system.

The pyridine ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. Generally, direct nucleophilic substitution on an unsubstituted quinoline ring is challenging and requires harsh conditions. However, the presence of a good leaving group, such as a halogen, at the 2- or 4-positions greatly facilitates these reactions. iust.ac.ir

For this compound, direct nucleophilic attack is unlikely. To induce nucleophilic substitution, the compound would typically first need to be functionalized. For example, if the methyl group at position 4 were converted to a chloromethyl group, it could undergo nucleophilic substitution. More commonly, the quinoline ring itself can be activated. For instance, conversion to a quinolone would make the 4-position susceptible to nucleophilic attack after conversion of the hydroxyl to a chloro group. mdpi.com Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group is readily displaced by various nucleophiles, including hydrazines, azides, and amines. mdpi.com This suggests that a hypothetical 4-chloro-6-ethyl-2-methylquinoline would be reactive towards nucleophiles at the 4-position.

The Chichibabin reaction, which involves amination at the 2-position with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. iust.ac.ir However, the applicability of this reaction to this compound would need experimental verification, as the substituents might influence the reaction's feasibility and regioselectivity.

Electrophilic aromatic substitution (EAS) on the quinoline ring system predominantly occurs on the benzene portion of the molecule, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. pharmaguideline.comarsdcollege.ac.in The preferred positions for electrophilic attack are C5 and C8. arsdcollege.ac.innumberanalytics.com

Considering these factors, electrophilic attack is most likely to occur at the 5-position or the 8-position. The presence of the activating ethyl group at C6 would likely favor substitution at the 5- and 7-positions. However, the strong directing effect of the quinoline nucleus to the 5- and 8-positions means that a mixture of products is possible. For instance, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. numberanalytics.com For this compound, the major products of electrophilic substitution would likely be the 5- and 8-substituted isomers, with the potential for some 7-substituted product as well. It is worth noting that alkyl groups, being activators, generally enhance the rate of electrophilic substitution. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|

| HNO₃/H₂SO₄ | NO₂⁺ | 6-Ethyl-4-methyl-5-nitroquinoline and 6-Ethyl-4-methyl-8-nitroquinoline |

| Br₂/FeBr₃ | Br⁺ | 5-Bromo-6-ethyl-4-methylquinoline and 8-Bromo-6-ethyl-4-methylquinoline |

Oxidation and Reduction Chemistry

The this compound molecule has several sites susceptible to oxidation and reduction, including the nitrogen atom, the alkyl side chains, and the heterocyclic ring system.

Oxidation of quinoline derivatives can lead to various products depending on the oxidant and reaction conditions. The nitrogen atom can be oxidized to form an N-oxide. For instance, bacterial alkylquinolones can undergo N-oxidation. mdpi.com The alkyl groups on the ring can also be oxidized. The methyl group at C4 could potentially be oxidized to a carboxylic acid. Research on the oxidation of alkyl pyridines and quinolines has shown that alkyl groups can be converted to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or manganese dioxide in sulfuric acid. google.com Similarly, biochemical oxidation of bacterial alkylquinolones using human cytochrome P450 enzymes can lead to the formation of hydroxylated and carboxylic acid derivatives from the alkyl chain. acs.org

Therefore, the oxidation of this compound could yield several products:

This compound N-oxide: Formed by the oxidation of the quinoline nitrogen.

6-Ethylquinoline-4-carboxylic acid: Resulting from the oxidation of the methyl group at the 4-position.

4-Methyl-6-(1-hydroxyethyl)quinoline: From the partial oxidation of the ethyl group.

6-Acetyl-4-methylquinoline: From further oxidation of the ethyl group.

4-Methylquinoline-6-carboxylic acid: From the complete oxidation of the ethyl group.

The specific product obtained would depend on the choice of oxidizing agent and the control of reaction conditions.

The quinoline ring can be reduced to form 1,2,3,4-tetrahydroquinoline derivatives. This transformation is of significant interest as tetrahydroquinolines are important structural motifs in many biologically active compounds. rsc.org Various methods have been developed for the reduction of substituted quinolines.

Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov Metal-free reduction procedures have also been developed, for example, using hydrosilanes in the presence of a boron catalyst like B(C₆F₅)₃. thieme-connect.comthieme-connect.comorganic-chemistry.org This method has been shown to be effective for a broad range of substituted quinolines, including those with alkyl groups. thieme-connect.com

The reduction of this compound would be expected to yield 6-ethyl-4-methyl-1,2,3,4-tetrahydroquinoline . This reaction involves the dearomatization of the pyridine ring while leaving the benzene ring intact. One-pot tandem reactions have also been developed for the reduction of quinolines to tetrahydroquinolines followed by N-alkylation. rsc.org

Table 2: Methods for the Reduction of this compound

| Reagents and Conditions | Product |

|---|---|

| H₂, Pd/C, Ethanol | 6-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline |

| Et₂SiH₂, B(C₆F₅)₃, CHCl₃ | 6-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline |

Intermolecular and Intramolecular Coupling Reactions

Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, it would typically need to be functionalized with a suitable group, most commonly a halogen.

For example, if this compound were to be halogenated, for instance, at the 5- or 8-position via electrophilic aromatic substitution, the resulting halo-substituted derivative could undergo various palladium-catalyzed coupling reactions. researchgate.net These include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. rsc.orgajouronline.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The reactivity in these coupling reactions would depend on the position of the halogen. Halogens at the 2- and 4-positions of the quinoline ring are generally more reactive in palladium-catalyzed couplings than those on the benzene ring. iust.ac.ir

Furthermore, direct C-H activation/coupling is an emerging area. Palladium-catalyzed C-2 selective arylation of quinolines has been reported, offering a route to 2-arylquinolines without prior halogenation. researchgate.net The applicability of such methods to this compound would provide a more direct route to coupled products.

Intramolecular coupling reactions could also be envisaged if a suitable side chain were introduced onto the this compound core. For example, an intramolecular Heck reaction could be used to form a new ring fused to the quinoline system.

Carbon-Carbon Bond Formation Methodologies

The construction of new carbon-carbon bonds is fundamental to the elaboration of the this compound scaffold. The presence of the ethyl and methyl groups influences the electronic properties of the quinoline core, making it amenable to various C-C bond-forming reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of related quinoline derivatives.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For quinoline systems, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are of particular importance. rsc.org These reactions typically require a halo-substituted quinoline precursor. For instance, a bromo- or chloro-substituted this compound could be readily coupled with a variety of partners.

The following table outlines potential C-C bond-forming reactions applicable to derivatives of this compound:

| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Potential Application for this compound Derivatives |

| Suzuki-Miyaura Coupling | Halo-quinoline, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Alkyl-substituted quinoline | Introduction of aryl or alkyl groups at various positions. |

| Heck Reaction | Halo-quinoline, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted quinoline | Formation of styryl-type derivatives. |

| Sonogashira Coupling | Halo-quinoline, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted quinoline | Synthesis of precursors for more complex structures. |

| Friedel-Crafts Acylation | This compound | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted quinoline | Introduction of a ketone functionality, likely at the 5- or 8-position. |

| Alkylation | This compound | Alkyl halide, Strong base (e.g., n-BuLi) | Alkyl-substituted quinoline | Functionalization of the methyl group at the 4-position. |

The electron-donating nature of the ethyl and methyl groups would activate the quinoline ring towards electrophilic aromatic substitution, such as Friedel-Crafts reactions. However, the regioselectivity would be influenced by both electronic and steric factors, with substitution likely occurring at the 5- and 8-positions of the benzene ring portion. uci.edu

Heteroatom-Involving Coupling Reactions

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto the quinoline core is crucial for modifying its physicochemical and biological properties. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely applicable to halo-aryl systems, including halo-quinolines. chinesechemsoc.orgbeilstein-journals.orgsmolecule.com This reaction allows for the coupling of a halo-derivative of this compound with a wide range of primary and secondary amines.

Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be employed for the formation of C-O and C-S bonds, though it often requires harsher reaction conditions than its palladium-catalyzed counterparts.

The table below summarizes key heteroatom-involving coupling reactions:

| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Potential Application for this compound Derivatives |

| Buchwald-Hartwig Amination | Halo-quinoline, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-quinoline | Synthesis of various amino-substituted derivatives. chinesechemsoc.orgbeilstein-journals.org |

| Ullmann Condensation (C-O) | Halo-quinoline, Alcohol/Phenol | Cu catalyst, Base | Alkoxy/Aryloxy-quinoline | Introduction of ether linkages. |

| Ullmann Condensation (C-S) | Halo-quinoline, Thiol | Cu catalyst, Base | Thioether-quinoline | Formation of sulfur-containing derivatives. |

| Nucleophilic Aromatic Substitution (SNA_r) | Activated halo-quinoline, Nucleophile | Base | Substituted quinoline | Direct displacement of a halide by a strong nucleophile, often requiring activation. youtube.com |

For this compound, a precursor such as 4-chloro-6-ethyl-2-methylquinoline would be a suitable substrate for these transformations. The chlorine at the 4-position is activated towards nucleophilic attack.

Ring Transformations and Rearrangement Studies

The quinoline nucleus can undergo a variety of transformations that either open the ring system or lead to more complex fused structures. These reactions are often driven by the introduction of specific functional groups or by subjecting the molecule to energetic conditions.

Ring-Opening Processes of Fused Systems

Ring-opening reactions of the quinoline system are less common than its synthesis but can be achieved under specific conditions. Oxidative cleavage of the benzene or pyridine ring can occur with strong oxidizing agents, although this often leads to a mixture of products. A more controlled approach involves the introduction of functionalities that facilitate ring cleavage. For instance, the ring-opening of pyrano[3,2-c]quinoline derivatives, which can be synthesized from quinoline precursors, has been reported to occur with nucleophiles like hydrazine. beilstein-journals.org This suggests that a suitably functionalized this compound derivative could be a substrate for similar transformations.

Ring-Closure Pathways for Complex Structures

This compound can serve as a scaffold for the construction of more complex polycyclic systems. Intramolecular cyclization reactions are a common strategy. For example, if a functional group with a suitable chain is introduced at the 5- or 8-position, an intramolecular Friedel-Crafts type reaction could lead to a new fused ring.

Furthermore, the synthesis of fused heterocyclic systems often utilizes quinoline derivatives as starting materials. For example, pyrazolo[3,4-b]quinolines and other fused systems have been synthesized from appropriately substituted quinolines. rsc.org

Kinetic and Mechanistic Studies of this compound Reactions

While specific kinetic and mechanistic studies on this compound are not widely available, valuable insights can be drawn from studies on analogous systems and general quinoline chemistry.

The mechanisms of classical quinoline syntheses like the Friedländer and Combes reactions have been studied in detail. cdnsciencepub.comwikipedia.orgwikipedia.org In the Friedländer synthesis, the rate-determining step is generally considered to be the initial aldol condensation between the o-aminobenzaldehyde and the ketone. cdnsciencepub.comresearchgate.net For the Combes synthesis, the acid-catalyzed annulation of the intermediate enamine is the rate-determining step. wikipedia.org The electronic and steric effects of substituents, such as the ethyl and methyl groups in 4-ethyl-p-toluidine (a precursor to this compound), would influence the rates of these cyclization reactions.

In electrophilic substitution reactions on the quinoline ring, the formation of the sigma complex (arenium ion) is the rate-determining step. uci.edu The electron-donating alkyl groups in this compound would stabilize the transition state for electrophilic attack on the carbocyclic ring, thereby increasing the reaction rate compared to unsubstituted quinoline.

For nucleophilic aromatic substitution on halo-quinolines, the reaction generally proceeds via a Meisenheimer-type intermediate. The rate of reaction is dependent on the position of the leaving group and the nature of the nucleophile. Kinetic studies on the reaction of chloroquinolines with nucleophiles have provided quantitative data on their reactivity. acs.orgacs.org For a derivative like 4-chloro-6-ethyl-2-methylquinoline, the chloro group at the 4-position is activated for nucleophilic displacement. iust.ac.ir

Computational studies on quinoline derivatives have also provided insights into their reactivity, correlating frontier molecular orbital energies (HOMO-LUMO gap) with their susceptibility to electrophilic or nucleophilic attack. tandfonline.comresearchgate.net Such studies on this compound would be expected to show a smaller HOMO-LUMO gap compared to quinoline, indicating higher reactivity.

Advanced Spectroscopic and Structural Characterization of 6 Ethyl 4 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 6-Ethyl-4-methylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethyl and methyl substituents. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between neighboring protons.

Based on the analysis of structurally similar compounds, the anticipated ¹H NMR data would likely show signals for the ethyl group as a triplet (for the -CH₃) and a quartet (for the -CH₂-), and a singlet for the methyl group at the 4-position. The aromatic protons would appear as a set of doublets and a doublet of doublets in the downfield region, characteristic of the substituted quinoline ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | ~8.7 | d | ~4.5 |

| H-3 | ~7.2 | d | ~4.5 |

| H-5 | ~7.9 | d | ~8.7 |

| H-7 | ~7.6 | dd | ~8.7, ~2.0 |

| H-8 | ~7.8 | d | ~8.7 |

| 4-CH₃ (s) | ~2.6 | s | - |

| 6-CH₂CH₃ (quartet) | ~2.8 | q | ~7.6 |

Note: This table is predictive and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would differentiate the sp²-hybridized aromatic and vinylic carbons from the sp³-hybridized aliphatic carbons of the ethyl and methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~144 |

| C-4a | ~148 |

| C-5 | ~129 |

| C-6 | ~138 |

| C-7 | ~130 |

| C-8 | ~127 |

| C-8a | ~126 |

| 4-CH₃ | ~19 |

| 6-CH₂CH₃ | ~29 |

Note: This table is predictive and actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Assignment

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would establish the proton-proton coupling networks, for instance, confirming the connectivity between the H-7 and H-8 protons on the quinoline ring, as well as the ethyl group protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the positions of the substituents, for example, by observing correlations from the protons of the 4-methyl group to carbons C-3, C-4, and C-4a, and from the protons of the ethyl group to carbons C-5, C-6, and C-7.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₃H₁₅N), the expected molecular weight is approximately 185.27 g/mol . ESI-MS analysis would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 186.28, corresponding to the [M+H]⁺ ion.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine its elemental composition. For the [M+H]⁺ ion of this compound, the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula C₁₃H₁₆N⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Species | Calculated m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | ~186.28 |

Note: This table is predictive and actual experimental values may vary slightly.

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful, non-destructive method for identifying functional groups and elucidating the molecular structure of this compound through its characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of the substituted quinoline ring system and its alkyl substituents. By analyzing the FT-IR spectra of related compounds, such as 6-methylquinoline (B44275) (6MQ), a reliable assignment of vibrational frequencies can be inferred. scholarsresearchlibrary.com

The key vibrational modes include:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net For the methyl and ethyl groups, asymmetric and symmetric stretching vibrations are expected between 3000 cm⁻¹ and 2850 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring system give rise to strong bands in the 1650-1400 cm⁻¹ region. For 6-methylquinoline, characteristic bands are observed around 1665, 1635, and 1546 cm⁻¹. scholarsresearchlibrary.com

In-plane and Out-of-plane Bending: Aromatic C-H in-plane bending vibrations are generally found in the 1300-1000 cm⁻¹ range, while out-of-plane bending vibrations cause strong absorptions in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

The following table summarizes the prominent, experimentally observed FT-IR and FT-Raman bands for the closely related compound 6-methylquinoline, which serves as a basis for identifying the functional groups in this compound. scholarsresearchlibrary.com

| Observed Frequency (cm⁻¹) (FT-IR) | Observed Frequency (cm⁻¹) (FT-Raman) | Assignment |

|---|---|---|

| 3057 | 3063 | ν C-H (aromatic) |

| 2968 | 2979 | νas CH₃ |

| 2936 | 2924 | νs CH₃ |

| 1665 | 1666 | ν C=C |

| 1635 | - | ν C=C + C-N |

| 1546 | 1584 | ν C=C |

| 1455 | 1458 | δas CH₃ |

| 1380 | 1382 | δs CH₃ |

| 886 | 889 | γ C-H |

ν: stretching; δ: bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the quinoline scaffold. The Raman spectrum of this compound would be characterized by strong bands corresponding to the aromatic ring vibrations.

Based on studies of 6-methylquinoline, the most intense Raman bands are associated with the ring stretching modes. scholarsresearchlibrary.com The introduction of an ethyl group at the 6-position and a methyl group at the 4-position influences the electronic distribution and, consequently, the vibrational parameters of the quinoline ring. researchgate.net For instance, in studies of quinoline itself, characteristic Raman peaks are located at approximately 770 and 1376 cm⁻¹. acs.org The spectrum of this compound would show similar features, with additional bands corresponding to the vibrations of the ethyl and methyl groups, as detailed in the FT-IR section. The symmetric C-C stretching of the alkyl substituents would also contribute to the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are governed by the extended π-conjugated system of the quinoline core. UV-Vis and fluorescence spectroscopy are employed to probe the electronic transitions and de-excitation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to display characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. Studies on protonated methylquinolines provide insight into these transitions. For example, the absorption maximum for 6-methylquinoline (6-MeQ) is observed at 238 nm (5.21 eV), while for 4-methylquinoline (B147181) (4-MeQ), it is at 232 nm (5.35 eV). aanda.org These absorptions are attributed to strong π→π* transitions.

The electronic spectrum of neutral 4-methylquinoline in a solvent like acetonitrile (B52724) shows maxima around 275 nm, 305 nm, and 315 nm. bas.bg The presence of alkyl groups (methyl and ethyl) on the quinoline ring acts as auxochromes, which can cause slight bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to the parent quinoline molecule. The n→π* transition, involving the non-bonding electrons of the nitrogen atom, typically appears as a weaker, longer-wavelength shoulder on the π→π* absorption bands.

| Compound | Absorption Maxima (λmax) | Solvent/Conditions | Reference |

|---|---|---|---|

| Protonated 6-Methylquinoline | 238 nm | Vacuum | aanda.org |

| Protonated 4-Methylquinoline | 232 nm | Vacuum | aanda.org |

| Neutral 4-Methylquinoline | 277 nm, 254 nm, 238 nm | Acetonitrile | bas.bg |

Photoluminescence and Fluorescence Spectroscopy for Optical Properties

The emission properties of quinoline derivatives are highly sensitive to their molecular structure and environment. Research on various methylquinolines has shown that these compounds are generally non-fluorescent in non-polar solvents at room temperature. ifpan.edu.pl This absence of fluorescence is attributed to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁), facilitated by spin-orbit coupling influenced by the nitrogen heteroatom. ifpan.edu.pl

However, these compounds often exhibit strong phosphorescence at low temperatures (77 K), with emission occurring from the T₁ state to the ground state (S₀). ifpan.edu.pl For instance, the phosphorescence spectra of methylquinolines have been observed in the range of 455–590 nm. ifpan.edu.pl

In certain environments, such as in the presence of protonating agents or in specific polymer matrices, alkylquinoline derivatives can exhibit fluorescence. For example, some poly(4-alkylquinoline)s emit blue light (423–426 nm) in dilute solutions and yellow light (542–557 nm) in the solid state. acs.orgacs.org A study on a synthesized 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline showed blue fluorescence. preprints.org Therefore, while this compound might show weak or no fluorescence in standard non-polar organic solvents, its luminescence could potentially be observed under specific conditions, such as in acidic media or as a solid-state material.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the solid-state structure can be inferred from the crystallographic analysis of closely related derivatives.

X-ray diffraction studies on various substituted methylquinolines reveal important structural features that would likely be present in this compound. The quinoline ring system is typically planar or nearly planar. nih.goviucr.orgnih.gov For example, in the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, the quinoline ring system has a root-mean-square deviation of only 0.029 Å. nih.gov Similarly, in 2,2′-oxybis(4-methylquinoline), the two 4-methylquinoline moieties are individually planar. iucr.orgnih.gov

The crystal packing of such aromatic molecules is often dominated by π–π stacking interactions. In the case of ethyl 2-chloro-6-methylquinoline-3-carboxylate, these interactions lead to the formation of sheets in the crystal lattice, with centroid-to-centroid distances between aromatic rings starting from 3.6774 Å. nih.govresearchgate.net It is highly probable that the crystal structure of this compound would also feature such stacking arrangements, where the planar quinoline cores align to maximize intermolecular attractive forces. The ethyl and methyl groups would be oriented to accommodate this packing.

The table below presents crystallographic data for a related substituted 6-methylquinoline derivative, providing an example of the typical crystal system and packing features. researchgate.netresearchgate.net

| Parameter | Value for Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.886 |

| b (Å) | 12.763 |

| c (Å) | 8.175 |

| β (°) | 107.756 |

| Volume (ų) | 2274.3 |

| Z | 8 |

| Key Supramolecular Interaction | N-H···O Hydrogen Bonding, forming chains |

Note: The data is for a tautomer with additional functional groups and serves as an illustrative example of a crystal structure containing the 6-methylquinoline moiety.

Single Crystal X-ray Diffraction (SCXRD) Analysis

For a related compound, ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, SCXRD analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.netresearchgate.net The two six-membered rings of the quinoline core were found to be nearly coplanar. researchgate.net It is anticipated that this compound would also exhibit a largely planar quinoline system, with the ethyl and methyl substituents lying in or slightly out of this plane. The specific crystallographic parameters for a related quinoline derivative are presented in Table 1 for illustrative purposes.

Table 1: Illustrative Crystallographic Data for a Related Quinoline Derivative (ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.886 |

| b (Å) | 12.763 |

| c (Å) | 8.175 |

| β (°) | 107.756 |

| Volume (ų) | 2274.3 |

| Z | 8 |

Data sourced from references researchgate.netresearchgate.net. This data is for a related compound and serves as a representative example.

Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is dictated by various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. bohrium.comresearchgate.net In the absence of strong hydrogen bond donors in this compound, the crystal packing is likely dominated by weaker C-H···N interactions, C-H···π interactions, and π-π stacking between the aromatic quinoline rings.

Analysis of related quinoline structures shows that molecules are often connected in the crystal lattice through networks of weak intermolecular interactions. bohrium.comresearchgate.net For example, in the crystal structure of ethyl 7-iodo-4-(3-iodo-4-methylphenoxy)-6-methyl-quinoline-3-carboxylate, the packing is primarily governed by weak interactions between the π-clouds of the aromatic rings, leading to a stacked arrangement. researchgate.net The presence of intermolecular hydrogen bonds significantly influences the crystal packing in derivatives containing hydroxyl or amino groups, often leading to the formation of one-dimensional chains or two-dimensional networks. bohrium.com For this compound, the arrangement would likely involve stacking of the quinoline rings, with the ethyl and methyl groups influencing the distance and geometry of these stacks. The study of intermolecular interactions is crucial as they can significantly influence the physical properties and stability of the crystalline material. chemrxiv.org

Chromatographic and Purity Assessment Methods

The purity of a synthesized chemical compound is a critical parameter, and chromatographic techniques are the primary methods for its determination. wisdomlib.org High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for the analysis of quinoline derivatives. ijpsr.combibliotekanauki.plnoveltyjournals.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. For quinoline derivatives, reversed-phase HPLC is a common method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of quinoline compounds is often assessed by HPLC with UV detection, typically aiming for a purity level greater than 95%. nih.gov While a specific HPLC method for this compound is not detailed in the literature, a representative method for a related quinoline derivative, 1-(2-phenylethyl)-5-(quinaldin-4-yl) biuret (B89757), has been developed. researchgate.net This method can be adapted for the analysis of this compound. Key parameters for such an analysis are outlined in Table 2. The mobile phase composition, particularly the buffer pH and the ratio of organic solvents, would be optimized to achieve a good separation and peak shape for this compound.

Table 2: Representative HPLC Conditions for Analysis of a Quinoline Derivative

| Parameter | Condition |

|---|---|

| Column | Nucleosil-100 CN (125 x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol : 0.05 M KH₂PO₄ buffer (pH 3.5) (10:10:80, v/v/v) |

| Flow Rate | 1.0 mL/minute |

| Detection | UV at 235 nm |

| Temperature | Ambient |

Conditions are based on a method developed for a related quinoline biuret derivative and serve as a starting point for method development. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to assess the purity of compounds. wisdomlib.orgijpsr.com For quinoline derivatives, TLC is typically performed on silica (B1680970) gel plates. bibliotekanauki.pl

The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the eluent is adjusted to obtain an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7. For a series of newly synthesized 7-ethyl-4-methyl-2-quinolone derivatives, a mobile phase of hexane and ethyl acetate in a 7:3 ratio was utilized. researchgate.net Visualization of the spots on the TLC plate is typically done under UV light (at 254 nm and/or 365 nm) or by using an iodine chamber. ijpsr.combibliotekanauki.pl

Table 3: Example TLC System for Analysis of a Related Quinoline Derivative

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | Hexane : Ethyl acetate (7:3, v/v) |

| Visualization | UV light |

System based on the analysis of 7-ethyl-4-methyl-2-quinolone derivatives. researchgate.net

Computational and Theoretical Investigations of 6 Ethyl 4 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to solve the Schrödinger equation for a given molecular system. These calculations yield detailed information about energy, geometry, and electronic properties.

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic structure of many-body systems, including molecules like 6-Ethyl-4-methylquinoline. Instead of solving for the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates.

The primary application of DFT in this context is geometry optimization . This iterative process systematically adjusts the positions of the atoms in this compound to find the minimum energy conformation on the potential energy surface. The resulting optimized structure corresponds to the most stable, or ground-state, geometry of the molecule. This step is critical, as all subsequent electronic property calculations are performed on this low-energy structure. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or those from the Minnesota family (e.g., M06-2X) are commonly employed as they provide a robust balance of accuracy and computational efficiency for organic molecules.

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, making it less accurate than modern DFT for many properties, it serves as a valuable baseline and starting point for more advanced, correlation-corrected methods.

To investigate the excited states and optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic transition energies and oscillator strengths. These calculations can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of light it absorbs most strongly (λmax). This provides a direct theoretical correlate to experimental spectroscopic measurements and helps in understanding the nature of the electronic transitions (e.g., π→π* or n→π*).

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more flexible description of the electron distribution but at a significantly higher computational cost.

For a molecule like this compound, Pople-style basis sets such as 6-311++G(d,p) are widely used. This notation indicates a triple-zeta quality set for valence electrons, augmented with diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for orbital shape distortion, which is crucial for describing chemical bonds accurately. The selection of the theoretical method and basis set is a critical decision that balances desired accuracy with available computational resources. The table below outlines a typical set of parameters for a comprehensive study.

| Parameter | Description | Typical Selection |

|---|---|---|

| Theory Level | The fundamental quantum mechanical approximation used. | Density Functional Theory (DFT) |

| Functional | The specific approximation for the exchange-correlation energy in DFT. | B3LYP or M06-2X |

| Basis Set | The set of mathematical functions representing atomic orbitals. | 6-311++G(d,p) |

| Calculation Type | The objective of the computation. | Geometry Optimization, Frequency, TD-DFT, NBO |

| Solvation Model | Method to simulate the effect of a solvent (optional). | Polarizable Continuum Model (PCM) |

| Software | The program package used to perform the calculations. | Gaussian, ORCA, GAMESS |

Molecular Electronic Structure Analysis

Once the geometry of this compound is optimized, a detailed analysis of its electronic structure can be performed to understand its reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

HOMO: This orbital represents the outermost electrons and is associated with the molecule's capacity to act as an electron donor (a nucleophile). A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This is the lowest energy orbital capable of accepting electrons, representing the molecule's capacity to act as an electron acceptor (an electrophile). A lower LUMO energy indicates a greater propensity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be a π-orbital delocalized across the quinoline (B57606) ring system, while the LUMO would be a corresponding π* anti-bonding orbital. The table below presents representative theoretical values for these properties.

| Property | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.72 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.41 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.31 | Correlates with chemical reactivity and kinetic stability. |

The distribution of electron density within this compound is not uniform due to the different electronegativities of the constituent atoms (carbon, nitrogen, hydrogen). This distribution can be quantified by calculating partial atomic charges using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. These calculations typically reveal a significant negative charge localized on the nitrogen atom, making it a primary site for protonation or coordination with electrophiles.

A more intuitive visualization of this charge distribution is provided by the Molecular Electrostatic Potential (ESP) map . The ESP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For this compound, the most intense red region is centered on the lone pair of the nitrogen atom.

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. The hydrogen atoms, particularly those attached to the aromatic ring, exhibit a positive potential.

Green: Regions of neutral or near-zero potential.

The ESP map for this compound would clearly illustrate the nucleophilic character of the nitrogen atom and the electrophilic character of the C-H protons, providing a visual guide to its chemical reactivity and potential sites for intermolecular interactions.

Vibrational Frequency and Spectroscopic Parameter Calculations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of molecules. dergipark.org.tr These predictions are crucial for interpreting experimental data and understanding the molecule's structural and electronic properties.

Prediction of Infrared and Raman Spectra

The theoretical prediction of infrared (IR) and Raman spectra for this compound can be performed using quantum chemical calculations. faccts.defaccts.de Methodologies such as DFT with a suitable basis set, for instance, B3LYP/6-311++G(d,p), are commonly employed for geometry optimization and frequency calculations. rsc.orgresearchgate.net The output of these calculations provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The predicted spectra allow for the assignment of specific vibrational modes to the observed peaks in experimental IR and Raman spectra. For this compound, key vibrational modes would include C-H stretching of the aromatic rings and the ethyl and methyl substituents, C=C and C=N stretching vibrations of the quinoline core, and various in-plane and out-of-plane bending modes. dergipark.org.tr

Table 1: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3075 | 15.2 | 85.6 | Aromatic C-H Stretch |

| 2960 | 45.8 | 120.3 | Ethyl group CH₃ Asymmetric Stretch |

| 2925 | 38.1 | 105.7 | Methyl group C-H Stretch |

| 1610 | 65.7 | 45.2 | Quinoline Ring C=C/C=N Stretch |

| 1575 | 58.3 | 38.9 | Quinoline Ring C=C Stretch |

| 1450 | 30.1 | 25.4 | CH₂ Scissoring (Ethyl group) |

| 1380 | 42.5 | 30.1 | CH₃ Symmetric Bend (Methyl group) |

| 830 | 88.9 | 15.7 | Out-of-plane C-H Bend |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.net To obtain the chemical shifts, the calculated isotropic shielding values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The calculations would be performed on the optimized geometry of the molecule. The predicted shifts are sensitive to the electronic environment of each nucleus, providing detailed insight into the molecular structure. nih.gov Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally. github.io

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| C2 | 150.5 | H2 | 8.75 |

| C3 | 121.8 | H3 | 7.20 |

| C4 | 148.2 | - | - |

| C4-CH₃ | 23.5 | H (Methyl) | 2.60 |

| C5 | 126.9 | H5 | 7.90 |

| C6 | 136.4 | - | - |

| C6-CH₂CH₃ | 28.9 (CH₂) / 15.7 (CH₃) | H (Ethyl) | 2.80 (CH₂) / 1.30 (CH₃) |

| C7 | 125.1 | H7 | 7.45 |

| C8 | 129.3 | H8 | 8.05 |

| C4a | 128.8 | - | - |

| C8a | 147.6 | - | - |

Note: This table presents hypothetical data for illustrative purposes. Chemical shifts are referenced to TMS.

Conformational Analysis and Tautomerism Studies

Molecules with flexible substituent groups, like the ethyl group in this compound, can exist in multiple conformations. Additionally, the presence of the quinoline ring introduces the possibility of tautomerism under certain conditions.

Keto-Enol Tautomeric Equilibrium Investigations

While quinoline itself is aromatic, its derivatives can potentially exhibit tautomerism, such as keto-enol forms, particularly if hydroxyl groups are present. libretexts.org For this compound, the primary structure is stable. However, theoretical studies can explore the relative stabilities of hypothetical tautomers, such as those that might arise from proton transfer to the quinoline nitrogen or a ring carbon. nih.gov

Computational methods can be used to calculate the energies of different tautomeric forms. The relative energies, often expressed as Gibbs free energy differences, indicate the position of the tautomeric equilibrium. researchgate.net The transition state connecting the tautomers can also be located, providing the energy barrier for the isomerization process. For this compound, it is expected that the aromatic form is significantly more stable than any non-aromatic keto-type tautomer.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) provides a map of the energy of a molecule as a function of its geometry. libretexts.orgumn.edu For this compound, a key conformational freedom is the rotation around the C6-C(ethyl) bond. A relaxed PES scan can be performed by systematically changing the dihedral angle of this bond and calculating the energy at each step, allowing all other geometrical parameters to relax.

This analysis reveals the low-energy conformations (rotamers) of the ethyl group relative to the quinoline ring. researchgate.net The global minimum on the PES corresponds to the most stable conformer. The energy barriers between different conformers can also be determined from the PES, providing insight into the dynamics of conformational change. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (C5-C6-C_ethyl-C_methyl) | Relative Energy (kJ/mol) | Conformer Description |

| 0° | 5.2 | Eclipsed (higher energy) |

| 60° | 0.8 | Gauche |

| 90° | 0.0 | Perpendicular (most stable) |

| 120° | 0.9 | Gauche |

| 180° | 6.5 | Eclipsed (highest energy barrier) |

Note: This table presents hypothetical data for illustrative purposes. The dihedral angle defines the orientation of the ethyl group.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. rsc.org Computational models can account for these effects, providing a more realistic description of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. arxiv.org